molecular formula C8H8O2 B1585514 2-Methyl-3-(2-furyl)propenal CAS No. 874-66-8

2-Methyl-3-(2-furyl)propenal

Cat. No.: B1585514
CAS No.: 874-66-8
M. Wt: 136.15 g/mol
InChI Key: ZNBXZUKDRRRQJK-UHFFFAOYSA-N
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Description

2-Methyl-3-(2-furyl)propenal: is an organic compound with the molecular formula C8H8O2 . It is a pale yellowish liquid with a spicy, cinnamon-like odor. .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methyl-3-(2-furyl)propenal is typically synthesized through the condensation of furfural and propionaldehyde . The reaction involves the use of an alkaline catalyst such as sodium hydroxide or potassium hydroxide. The reaction conditions include maintaining a controlled temperature and pH to ensure the desired product is obtained .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the continuous feeding of furfural and propionaldehyde into a reactor with an alkaline catalyst. The reaction mixture is then subjected to distillation to separate the desired product from by-products and unreacted starting materials .

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-3-(2-furyl)propenal undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: It can be reduced to form alcohols.

    Substitution: The furan ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often involve reagents like bromine or chlorine under acidic conditions.

Major Products:

Scientific Research Applications

2-Methyl-3-(2-furyl)propenal has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the flavor and fragrance industry due to its spicy and cinnamon-like odor.

Mechanism of Action

The mechanism of action of 2-Methyl-3-(2-furyl)propenal involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. This interaction can result in various biological effects, including antimicrobial and antioxidant activities .

Comparison with Similar Compounds

    Furfural: Another furan derivative with similar chemical properties.

    2-Methylfuran: A related compound with a similar structure but different functional groups.

    Furfuryl alcohol: A reduction product of furfural with distinct chemical properties.

Uniqueness: 2-Methyl-3-(2-furyl)propenal is unique due to its specific structure, which combines a furan ring with an aldehyde group and a methyl group. This unique structure imparts distinct chemical and biological properties, making it valuable in various applications .

Properties

IUPAC Name

3-(furan-2-yl)-2-methylprop-2-enal
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O2/c1-7(6-9)5-8-3-2-4-10-8/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNBXZUKDRRRQJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=CC=CO1)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.15 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874-66-8
Record name 2-Methyl-3-(2-furyl)acrolein
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=874-66-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propenal, 3-(2-furanyl)-2-methyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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